1-(4-Chlorobenzyl)piperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are cyclic organic compounds that contain two nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group attached to the piperazine ring, which influences its biological activity and chemical properties. The hydrochloride salt form is often used to enhance solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmaceutical formulations.
This compound can be synthesized from various precursors, including piperazin-2-one derivatives and chlorobenzyl derivatives. It falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory activities. The classification of this compound is primarily based on its structural features and functional groups, which dictate its reactivity and interaction with biological systems.
The synthesis of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride typically involves several key steps:
A typical synthetic route might involve:
The yield and purity of the product can be enhanced through recrystallization techniques or chromatography methods, ensuring high-quality synthesis suitable for further applications .
The molecular structure of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride consists of:
The molecular formula is , with a molecular weight of approximately 224.69 g/mol. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into its conformational dynamics and interactions .
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
The reactivity profile is influenced by the electron-withdrawing nature of the chlorine substituent, which affects both nucleophilicity and electrophilicity in subsequent reactions. For instance, reactions involving electrophilic aromatic substitution can be facilitated due to the presence of electron-donating groups on the aromatic ring .
The mechanism of action for 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride primarily involves interactions with neurotransmitter receptors in the central nervous system. It is hypothesized that this compound may act as a:
These interactions are crucial in determining its pharmacological effects, including anxiolytic and antidepressant properties .
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride has significant applications in scientific research and pharmaceutical development:
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride (CAS: 1332528-44-5) is a synthetic piperazine derivative of growing interest in neuropharmacology. With the molecular formula C₁₁H₁₃ClN₂O•HCl and a molecular weight of 224.69 g/mol, this crystalline compound features a distinctive 2-ketopiperazine core substituted at the N1 position with a 4-chlorobenzyl group, crystallizing as a hydrochloride salt to enhance solubility and stability [5]. Its structural characteristics position it uniquely within the pharmacologically significant piperazine chemical space, bridging traditional piperazine bioactivity with the conformational constraints imposed by the ketone functionality. The compound's SMILES notation (O=C1CNCCN1Cc1ccc(Cl)cc1) and InChIKey (NATDHIXNHFQBIT-UHFFFAOYSA-N) provide precise descriptors for chemical identification and computational modeling studies [5]. While comprehensive neuropharmacological data remain emergent, its structural kinship to clinically established piperazine-based psychotherapeutics and serotonergic modulators has stimulated research interest, particularly regarding its potential interactions with central nervous system receptors and neurotransmitter systems implicated in psychiatric disorders.
The historical investigation of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride emerges from three converging research trajectories: the established neuropharmacology of piperazine derivatives, the strategic incorporation of conformational constraints in drug design, and the targeted exploration of halogenated arylalkyl pharmacophores. Piperazine derivatives have constituted a cornerstone of psychopharmacology since the mid-20th century, exemplified by compounds like 1-(4-Chlorophenyl)piperazine (mCPP), a serotonergic agonist and metabolite of the antidepressant trazodone [4]. The structural evolution toward ketopiperazines represents a deliberate medicinal chemistry strategy to restrict conformational flexibility, thereby enhancing receptor selectivity and improving metabolic stability.
The specific incorporation of the 4-chlorobenzyl moiety—a bioisostere of the 4-chlorophenyl group present in numerous neuroactive compounds—signals targeted exploration of halogen-substituted aromatic interactions within neurotransmitter binding sites. This structural feature appears in diverse neuropharmacological agents, including the atypical antipsychotic derivative 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-3,4-dihydroisoquinolin-1-one, which demonstrates potent serotonin receptor modulation [3]. While 1-(4-Chlorobenzyl)piperazine itself has been commercially available as a chemical intermediate [2] [9], its ketone-modified analog represents a distinct chemical entity with potentially optimized properties for central nervous system penetration and receptor engagement. The hydrochloride salt formation, evidenced by its synthesis and characterization [5], further reflects standard pharmaceutical development practices aimed at improving crystallinity and dissolution characteristics for biological evaluation.
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride occupies a distinctive niche within the piperazine chemical space due to its cyclic amide (lactam) functionality, which imposes significant conformational restraint compared to traditional piperazine derivatives. This structural constraint fundamentally alters the molecule's three-dimensional presentation of pharmacophoric elements and its hydrogen-bonding capacity. The table below positions this compound within the structural continuum of related chlorobenzyl-substituted piperazine derivatives:
Table 1: Structural Comparison of Key Chlorobenzyl-Substituted Piperazine Derivatives
Compound Name | Molecular Formula | Key Structural Features | Backbone Saturation | Bioactive Conformation |
---|---|---|---|---|
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride | C₁₁H₁₄Cl₂N₂O | N1-(4-Cl-Bn) substitution; C2=O; cyclic amide | Partially unsaturated | Highly constrained |
1-(4-Chlorobenzyl)piperazine | C₁₁H₁₅ClN₂ | N1-(4-Cl-Bn) substitution | Fully saturated | Flexible |
1-(4-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | Direct N-aryl linkage | Fully saturated | Semi-rigid |
1-(4-Chlorophenyl)piperazin-2-one | C₁₀H₁₁ClN₂O | Direct N-aryl linkage; C2=O | Partially unsaturated | Moderately constrained |
1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine | C₁₆H₁₇ClN₂O₂ | N1-(4-Cl-Bn); N4-acyl substitution | Fully saturated | Variable |
The defining structural characteristic of 1-(4-Chlorobenzyl)piperazin-2-one is the replacement of the typical C2 methylene group with a carbonyl, converting the piperazine ring into a cyclic amide (2-piperazinone). This modification reduces basicity at the adjacent N3 nitrogen compared to tertiary amines in standard piperazines, potentially altering ionization behavior across physiological pH ranges. The 4-chlorobenzyl group attached to N1 provides a hydrophobic aromatic domain known to facilitate interactions with hydrophobic binding pockets in various neuroreceptors. Crystallographic analysis of related compounds suggests that the chlorobenzyl group adopts pseudo-axial or pseudo-equatorial positions depending on ring conformation, with the carbonyl oxygen serving as a strong hydrogen bond acceptor [5]. These features collectively differentiate it from flexible analogs like 1-(4-Chlorobenzyl)piperazine [2] [9] and direct aryl-linked derivatives such as 1-(4-Chlorophenyl)piperazine dihydrochloride [4], potentially conferring improved receptor selectivity and metabolic stability.
The investigation of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride for neurological and psychiatric disorders stems from compelling structure-activity relationship data surrounding piperazine-based neurotherapeutics and the compound's structural congruence with established modulators of monoaminergic pathways. Piperazine derivatives demonstrate exceptional versatility in central nervous system drug design due to their ability to serve as: (1) bioisosteric replacements for ethylenediamine moieties; (2) conformationally constrained linkers that project aromatic pharmacophores into target binding pockets; and (3) modulators of molecular physicochemical properties affecting blood-brain barrier penetration.
The specific 4-chlorobenzyl substitution pattern presents striking similarities to pharmacophores in antipsychotics and antidepressants, including structural analogs of the potent antipsychotic agent pimozide, which features bis(4-fluorophenyl)butyl substitution on a piperidine nitrogen [7]. Such halogenated aromatic systems are known to engage in favorable interactions with subpockets of biogenic amine receptors, particularly within the serotonin (5-HT) receptor family. The ketopiperazine core may confer enhanced selectivity for serotonin receptor subtypes implicated in depression, anxiety, and schizophrenia pathophysiology, as evidenced by related compounds like the (arylpiperazinyl-butyl)oxindoles developed as selective 5-HT7 receptor PET tracers [7]. Additionally, the constrained architecture potentially enables optimization of binding kinetics—a critical factor for sustained receptor modulation in psychiatric conditions.
Molecular hybridization strategies further support its therapeutic rationale. The structural framework allows for potential incorporation into larger pharmacophores targeting multiple neurotransmitter systems simultaneously, akin to piperazine-hybridized coumarin indolylcyanoenones developed for antibacterial applications [6]. This multifunctional capacity positions 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride as both a standalone investigational compound and a versatile precursor for neuropharmacological probe development targeting complex psychiatric disorders with multifactorial neurochemical underpinnings.
Table 2: Structural Features Supporting Neurological Targeting Rationale
Structural Feature | Neuropharmacological Significance | Exemplar Compounds |
---|---|---|
Piperazine Core | Facilitates blood-brain barrier penetration; modulates biogenic amine receptors | 1-(4-Chlorophenyl)piperazine (serotonergic agent) [4] |
C2 Carbonyl | Constrains ring conformation; reduces basicity; hydrogen bond acceptor | Ketanserin (5-HT₂ antagonist) |
4-Chlorobenzyl Group | Hydrophobic domain for receptor subpocket interaction; metabolic stability | Pimozide (antipsychotic) [7] |
Hydrochloride Salt | Enhances solubility and crystallinity for formulation | Most CNS-active piperazines |
Positional Isomerism Potential | Differentiation of receptor subtype selectivity | Piperazine-substituted benzothiophenes [3] |
Interactive Data Table: Select Neuroactive Piperazine Derivatives and Structural Features
| Compound Name | Core Structure | Aromatic Substitution | Carbonyl Position | Halogen | Target Receptor | |--------------------------------|-------------------|------------------------|-------------------|---------|-----------------|| 1-(4-Chlorobenzyl)piperazin-2-one | Ketopiperazine | N1-Benzyl | C2 | Cl | Under Investigation | | Brexpiprazole [3] | Piperazine | N1-Arylheterocyclic | None | Multiple| 5-HT₁A/5-HT₂/D₂ | | mCPP [4] | Piperazine | N1-Aryl | None | Cl | 5-HT₂C | | Fluspirilene [7] | Piperazine-spiro | N1-Bis(fluorophenyl) | None | F | D₂ | | Pimozide [7] | Piperidine | N1-Bis(fluorophenyl) | None | F | D₂ |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: